molecular formula C10H9N3O3S B2666799 Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1351398-98-5

Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2666799
CAS No.: 1351398-98-5
M. Wt: 251.26
InChI Key: DZZZAVUOZUOKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3-amino substituent, a 4-oxo group, a 2-thioxo moiety, and a methyl ester at position 5. Its structural uniqueness lies in the amino group at position 3, which distinguishes it from phenyl- or alkyl-substituted analogs.

Properties

IUPAC Name

methyl 3-amino-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-16-9(15)5-2-3-6-7(4-5)12-10(17)13(11)8(6)14/h2-4H,11H2,1H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZZAVUOZUOKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted aniline with a thiosemicarbazide derivative followed by cyclization under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Biological Activities

The compound has demonstrated various biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Activity : Preliminary studies indicate that methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth .
  • Anticancer Potential : Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others, suggesting its utility in cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. For instance, it shows activity against α-glucosidase and α-amylase, which are crucial for carbohydrate metabolism .

Case Studies

Several case studies have documented the applications of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml .
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways .
Study 3Enzyme InhibitionShowed effective inhibition of α-glucosidase and α-amylase activities .

Mechanism of Action

The mechanism by which Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Synthetic yields for phenyl-substituted analogs (e.g., compound 7) are moderate to high (66–94%), suggesting efficient protocols for aryl substitutions .
  • Complex substituents (e.g., F207-0120) result in higher molecular weights (>450 g/mol), which may impact pharmacokinetic properties like membrane permeability .

Functional Implications of Substituents

  • Amino Group (Target Compound): Enhances solubility in polar solvents due to -NH₂. Potential for hydrogen bonding with biological targets (e.g., enzymes like soluble epoxide hydroxylase (sEH)) .
  • Phenyl/4-Methylphenyl (Compounds 7 and 7-analog) :
    • Increase hydrophobicity, favoring interactions with aromatic residues in enzyme active sites.
    • The 4-methyl group in the analog may enhance metabolic stability compared to unsubstituted phenyl .

Structural Analysis and Crystallography

The quinazoline ring’s puckering (non-planarity) could influence conformational stability, as described by Cremer and Pople’s ring-puckering coordinates .

Biological Activity

Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (MTHQ) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MTHQ, including its structural characteristics, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

MTHQ belongs to the class of tetrahydroquinazolines, characterized by a quinazolinecarboxylate core. Its molecular formula is C10H9N3O3SC_{10}H_{9}N_{3}O_{3}S with a molecular weight of approximately 233.26 g/mol . The compound features several functional groups, including:

  • Amino group (-NH₂)
  • Thioxo group (C=S)
  • Carboxylate moiety (-COO^-)

These structural elements contribute to its interaction with biological targets and influence its pharmacological properties.

Anticancer Potential

Research indicates that MTHQ and its derivatives exhibit significant cytotoxicity against various cancer cell lines. The presence of the thioxo group and the unique substitution pattern of MTHQ enhance its ability to interact with cellular targets involved in proliferation and apoptosis. For instance:

  • MTHQ has shown selective cytotoxicity against prostate (PC-3, LNCaP), breast (T47D, MDA-MB-231), and colon cancer (HT29) cell lines .
  • Studies suggest that at concentrations as low as 40 μg/mL, MTHQ can reduce cell viability to below 10% in several solid tumor lines .

The mechanisms through which MTHQ exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Enzyme Inhibition : MTHQ may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : Interaction studies indicate that MTHQ binds effectively to receptors involved in cell signaling pathways related to growth and apoptosis.

Comparative Analysis with Related Compounds

To better understand the biological activity of MTHQ, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
MTHQContains diethylamino groupModerate cytotoxicity
3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acidAromatic substitutionAntimicrobial properties
3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneSimplified structureAnticancer activity

The unique substitution pattern of MTHQ contributes to enhanced biological activity compared to other derivatives.

Future Directions

Given the promising preliminary findings regarding the biological activities of this compound, future research should focus on:

  • In-depth Mechanistic Studies : Understanding the precise mechanisms through which MTHQ interacts with cellular targets.
  • In Vivo Evaluations : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of MTHQ.
  • Structural Modifications : Exploring chemical modifications to enhance efficacy and reduce potential side effects.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

Methodological Answer:
The compound is synthesized via multi-step reactions starting from precursor methyl esters. A typical route involves:

  • Step 1: Alkaline hydrolysis of a methyl ester intermediate (e.g., methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate) using 20% NaOH in isopropanol under reflux, followed by neutralization with HCl to yield the carboxylic acid derivative .
  • Step 2: Activation of the carboxylic acid using carbonyldiimidazole (CDI) in anhydrous dioxane, followed by coupling with amines (e.g., 2-methylbutylamine) to form amide derivatives .
  • Step 3: Final functionalization via nucleophilic substitution or cyclization, optimized using polar aprotic solvents (DMF, dioxane) and reflux conditions .

Advanced: How can discrepancies in crystallographic data of this compound be resolved using SHELX software?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond-length/bond-angle mismatches, thermal motion artifacts) can be addressed via:

  • Structure Refinement: Use SHELXL for least-squares refinement against high-resolution data. Adjust weighting schemes and restraints for anisotropic displacement parameters .
  • Twinned Data Handling: For twinned crystals, employ SHELXL’s twin-law matrix to model overlapping reflections, ensuring accurate occupancy refinement .
  • Validation: Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for symmetry checks .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on characteristic signals:
    • Thioxo groups (δ ~13.50 ppm as broad singlet for -SH).
    • Aromatic protons (δ 7.08–8.02 ppm) and methyl ester (δ ~3.90 ppm) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% deviation .
  • LC/MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 223.0177) and fragmentation patterns .

Advanced: How can the puckering conformation of the tetrahydroquinazoline ring be analyzed quantitatively?

Methodological Answer:

  • Ring Puckering Coordinates: Apply the Cremer-Pople method to define out-of-plane displacements (amplitude q and phase angle φ) using Cartesian coordinates from X-ray data .
  • Torsion Angle Analysis: Calculate torsion angles (θ) for each ring atom to detect pseudorotation or chair/boat conformations .
  • Software Implementation: Use WinGX or similar suites to compute puckering parameters and visualize deviations from planarity .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use solvent pairs like DMF/isopropanol (1:4 v/v) to isolate high-purity crystals .
  • Column Chromatography: Employ silica gel with gradient elution (ethyl acetate/hexane) for intermediates.
  • Acid-Base Extraction: Separate acidic/basic impurities by adjusting pH (e.g., HCl for carboxylate precipitation) .

Advanced: How to design assays for evaluating this compound as a soluble epoxide hydrolase (sEH) inhibitor?

Methodological Answer:

  • Enzyme Kinetics: Use fluorescence-based assays with cis-epoxyeicosatrienoic acid (EET) as substrate. Measure IC50 via inhibition of sEH-mediated hydrolysis .
  • Structural Modifications: Introduce substituents (e.g., trifluoromethyl groups) to enhance binding to the sEH catalytic pocket, guided by docking studies .
  • Metabolic Stability: Assess in vitro liver microsome stability (e.g., human CYP450 isoforms) to optimize pharmacokinetics .

Advanced: How to address contradictory data between NMR and X-ray crystallography results?

Methodological Answer:

  • Dynamic Effects: NMR captures solution-state conformers, while X-ray shows static solid-state structures. Compare torsion angles and hydrogen bonding patterns to identify dynamic equilibria .
  • Temperature-Dependent NMR: Perform variable-temperature experiments to detect conformational flexibility (e.g., coalescence of proton signals) .
  • DFT Calculations: Optimize molecular geometries using Gaussian or similar software to reconcile experimental and theoretical bond angles .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particulates.
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and collect in sealed containers .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Solvent Screening: Test DMF, dioxane, or THF for solubility and reaction efficiency. Polar aprotic solvents enhance nucleophilicity in coupling steps .
  • Catalyst Optimization: Use Cs2CO3 as a base for SNAr reactions to improve substitution rates .
  • Microwave Assistance: Reduce reaction times (e.g., from 3 h to 30 min) while maintaining >85% yield .

Advanced: What computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ProTox-II to forecast bioavailability, toxicity, and metabolic pathways.
  • Docking Studies: Employ AutoDock Vina to simulate binding to target proteins (e.g., sEH), prioritizing substituents with high docking scores .
  • MD Simulations: Run GROMACS for 100 ns to assess binding stability and conformational dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.